(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride
Description
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound characterized by the presence of fluorine atoms and a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
(1Z)-3-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-5(8(11,12)13)3-6(10)2-4/h1-3,15H/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRGMRRGXMSXAV-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)/C(=N/O)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity . The reaction conditions often involve the use of photoredox catalysis, where visible light drives the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis processes, utilizing robust and scalable reaction setups. The use of transition metal catalysts, such as ruthenium or iridium complexes, can enhance the efficiency of the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of substituted benzenes with different functional groups .
Scientific Research Applications
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and binding selectivity.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which (1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride exerts its effects involves the interaction of its fluorine atoms and trifluoromethyl group with molecular targets. These interactions can lead to the formation of stable complexes with enzymes or receptors, thereby modulating their activity. The pathways involved often include single-electron transfer processes facilitated by photoredox catalysts .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl sulfonyl chloride: Known for its use in radical trifluoromethylation reactions.
Trifluoromethylated aromatic compounds: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
(1Z)-3-Fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride is unique due to its combination of a fluorine atom, a trifluoromethyl group, and a carboximidoyl chloride moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
